molecular formula C8H3BrClF5O B1404789 1-Bromo-3-[chloro(difluoro)methoxy]-5-(trifluoromethyl)benzene CAS No. 1417569-44-8

1-Bromo-3-[chloro(difluoro)methoxy]-5-(trifluoromethyl)benzene

Cat. No.: B1404789
CAS No.: 1417569-44-8
M. Wt: 325.46 g/mol
InChI Key: KFHGCIUEMVCAPS-UHFFFAOYSA-N
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Description

1-Bromo-3-[chloro(difluoro)methoxy]-5-(trifluoromethyl)benzene is a halogenated aromatic compound with a benzene core substituted at positions 1, 3, and 4. The substituents include:

  • Bromine at position 1 (electron-withdrawing, directing electrophilic substitution).
  • Chloro(difluoro)methoxy (-O-CF2Cl) at position 3, a mixed halogenated alkoxy group.
  • Trifluoromethyl (-CF3) at position 5, another strong electron-withdrawing group.

Properties

IUPAC Name

1-bromo-3-[chloro(difluoro)methoxy]-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClF5O/c9-5-1-4(7(11,12)13)2-6(3-5)16-8(10,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHGCIUEMVCAPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)Cl)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Bromo-3-[chloro(difluoro)methoxy]-5-(trifluoromethyl)benzene is a halogenated aromatic compound characterized by a complex structure that includes bromine, chlorine, and difluoromethoxy substituents on a benzene ring. This compound has garnered attention in medicinal chemistry and materials science due to its unique electronic properties and potential biological activities.

The compound can be synthesized through electrophilic aromatic substitution, where bromination and chlorination reactions are sequentially performed on a suitable benzene precursor. The introduction of the difluoromethoxy group typically involves nucleophilic substitution with a difluoromethylating agent.

PropertyValue
IUPAC Name1-bromo-3-chloro-5-[chloro(difluoro)methoxy]benzene
CAS Number1417567-85-1
Molecular FormulaC7H3BrCl2F2O
Molecular Weight267.45 g/mol

The biological activity of 1-Bromo-3-[chloro(difluoro)methoxy]-5-(trifluoromethyl)benzene is influenced by its interaction with various molecular targets. The presence of halogen atoms enhances its reactivity, which can facilitate binding to specific enzymes or receptors. The electron-withdrawing effects of the halogens stabilize transition states during nucleophilic substitution reactions, potentially increasing the compound's biological efficacy.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds with halogen substitutions demonstrate enhanced antibacterial activity against various strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The structural features such as the presence of the trifluoromethyl group can contribute to this activity by enhancing lipophilicity and membrane permeability.

Case Studies

  • Antibacterial Properties : A study demonstrated that compounds containing bromine and chlorine exhibited minimum inhibitory concentrations (MICs) against MRSA ranging from 0.5 to 2.0 μg/mL, suggesting potent antibacterial effects .
  • Anticancer Activity : Preliminary investigations into related compounds have indicated potential anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cell lines .
  • Enzyme Inhibition : Compounds with trifluoromethyl groups have been shown to enhance inhibition of key enzymes involved in neurotransmitter uptake, indicating potential applications in neuropharmacology .

Comparison with Similar Compounds

To better understand the unique properties of 1-Bromo-3-[chloro(difluoro)methoxy]-5-(trifluoromethyl)benzene, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
1-Bromo-3-chlorobenzeneSimpler structure with only bromine and chlorineModerate antibacterial activity
1-Bromo-4-chloro-2,6-dimethylbenzeneAdditional methyl groups enhance lipophilicityIncreased antimicrobial effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Characteristics/Applications Source
1-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)benzene -Br (1), -O-CF2H (3), -CF3 (5) C8H4BrF5O 291.02 Similar alkoxy group but lacks Cl; used in intermediates .
1-Bromo-3-fluoro-5-(trifluoromethyl)benzene -Br (1), -F (3), -CF3 (5) C7H3BrF4 243.00 Simpler structure; higher volatility .
1-Bromo-3-iodo-5-(trifluoromethoxy)benzene -Br (1), -I (3), -O-CF3 (5) C7H3BrF3IO 353.91 Iodo substituent enhances cross-coupling reactivity .
5-Bromo-1,2,3-trifluorobenzene -Br (5), -F (1,2,3) C6H2BrF3 209.98 Highly fluorinated; limited applications in electronics .
1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene -Br (1), -CH2Br (3), -CF3 (5) C8H5Br2F3 316.94 Bromomethyl group enables polymer synthesis .

Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups : The trifluoromethyl (-CF3) and bromine (-Br) groups reduce electron density on the benzene ring, making the compound less reactive toward electrophilic substitution but more stable under acidic conditions .
  • Alkoxy Groups : The chloro(difluoro)methoxy (-O-CF2Cl) group in the target compound enhances lipophilicity compared to simpler alkoxy groups (e.g., -O-CF3) .

Synthetic Accessibility :

  • Compounds with iodine (e.g., 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene) are typically synthesized via Ullmann coupling, whereas brominated analogs are prepared via electrophilic substitution or Grignard reactions .

Applications :

  • Pharmaceuticals : Trifluoromethyl groups are common in drug candidates for metabolic stability (e.g., anti-inflammatory agents) .
  • Agrochemicals : Chloro(difluoro)methoxy derivatives may act as fungicides or herbicides due to their persistence .

Physicochemical Properties

  • Boiling/Melting Points : Fluorinated compounds generally exhibit lower boiling points due to reduced polarizability. For example, 5-Bromo-1,2,3-trifluorobenzene () has a boiling point of ~65°C, while bulkier derivatives like the target compound likely have higher boiling points (>150°C) .
  • Solubility : High halogen content (Br, Cl, F) increases hydrophobicity, making these compounds more soluble in organic solvents (e.g., DCM, THF) than in water .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-3-[chloro(difluoro)methoxy]-5-(trifluoromethyl)benzene
Reactant of Route 2
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1-Bromo-3-[chloro(difluoro)methoxy]-5-(trifluoromethyl)benzene

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